Cas no 42838-98-2 (2-(1,3-thiazol-4-yl)propanenitrile)
2-(1,3-thiazol-4-yl)propanenitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(1,3-thiazol-4-yl)propanenitrile
- EN300-1851439
- alpha-(4-thiazolyl)propionitrile
- SCHEMBL11881906
- 42838-98-2
- YHNKJNUPMSHWJJ-UHFFFAOYSA-N
- alpha-(4-thiazolyl)-propionitrile
-
- Inchi: 1S/C6H6N2S/c1-5(2-7)6-3-9-4-8-6/h3-5H,1H3
- InChI Key: YHNKJNUPMSHWJJ-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1)C(C#N)C
Computed Properties
- Exact Mass: 138.02516937g/mol
- Monoisotopic Mass: 138.02516937g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 64.9Ų
2-(1,3-thiazol-4-yl)propanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1851439-1g |
2-(1,3-thiazol-4-yl)propanenitrile |
42838-98-2 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1851439-5g |
2-(1,3-thiazol-4-yl)propanenitrile |
42838-98-2 | 5g |
$2443.0 | 2023-09-19 | ||
| Enamine | EN300-1851439-10g |
2-(1,3-thiazol-4-yl)propanenitrile |
42838-98-2 | 10g |
$3622.0 | 2023-09-19 | ||
| Enamine | EN300-1851439-0.05g |
2-(1,3-thiazol-4-yl)propanenitrile |
42838-98-2 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1851439-0.1g |
2-(1,3-thiazol-4-yl)propanenitrile |
42838-98-2 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1851439-0.25g |
2-(1,3-thiazol-4-yl)propanenitrile |
42838-98-2 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1851439-0.5g |
2-(1,3-thiazol-4-yl)propanenitrile |
42838-98-2 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1851439-1.0g |
2-(1,3-thiazol-4-yl)propanenitrile |
42838-98-2 | 1g |
$1256.0 | 2023-06-01 | ||
| Enamine | EN300-1851439-2.5g |
2-(1,3-thiazol-4-yl)propanenitrile |
42838-98-2 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1851439-5.0g |
2-(1,3-thiazol-4-yl)propanenitrile |
42838-98-2 | 5g |
$3645.0 | 2023-06-01 |
2-(1,3-thiazol-4-yl)propanenitrile Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-(1,3-thiazol-4-yl)propanenitrile
Comprehensive Overview of 2-(1,3-Thiazol-4-yl)propanenitrile (CAS No. 42838-98-2): Properties, Applications, and Industry Trends
2-(1,3-Thiazol-4-yl)propanenitrile, identified by its CAS number 42838-98-2, is a specialized organic compound featuring a thiazole ring linked to a propanenitrile moiety. This structure grants it unique chemical properties, making it valuable in pharmaceutical intermediates, agrochemical synthesis, and material science. With the growing demand for heterocyclic compounds in drug discovery, this molecule has garnered attention for its potential in designing bioactive molecules and small-molecule inhibitors.
Recent studies highlight the role of thiazole derivatives in addressing global challenges such as antimicrobial resistance (AMR) and cancer therapeutics. Researchers are exploring 2-(1,3-thiazol-4-yl)propanenitrile as a precursor for targeted therapies, aligning with trends in precision medicine. Its nitrile group also offers versatility in click chemistry applications, a hot topic in bioconjugation and drug delivery systems.
From an industrial perspective, the compound’s synthesis and scalability are critical. Manufacturers focus on green chemistry principles to optimize yield while minimizing environmental impact—a response to the sustainable chemistry movement. Analytical techniques like HPLC and NMR ensure high purity, meeting standards for GMP compliance in pharmaceutical applications.
In the context of AI-driven drug discovery, 2-(1,3-thiazol-4-yl)propanenitrile is frequently cited in cheminformatics databases. Its molecular descriptors are used to train machine learning models for predicting ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). This intersection of computational chemistry and experimental validation underscores its relevance in modern R&D pipelines.
The compound’s stability under various pH conditions and compatibility with catalytic reactions further expands its utility. For instance, it serves as a building block for covalent organic frameworks (COFs), a trending topic in nanotechnology for applications like gas storage and molecular separation.
As regulatory frameworks evolve, compliance with REACH and FDA guidelines remains paramount for commercial use. Suppliers emphasize batch-to-batch consistency and provide technical data sheets (TDS) to facilitate seamless integration into end-user formulations.
In summary, 2-(1,3-thiazol-4-yl)propanenitrile (CAS 42838-98-2) exemplifies the synergy between structural complexity and functional adaptability. Its applications span life sciences, advanced materials, and catalysis, reflecting broader shifts toward multifunctional compounds in industrial and academic research.
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